9,11-Secoestradiol
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Overview
Description
9,11-Secoestradiol is a derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the cleavage of the C-ring in the steroid structure, resulting in a unique molecular configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Secoestradiol typically involves the cleavage of the C-ring in estradiol or its derivatives. One common method includes the ozonolysis of 9-dehydroprogesterone, followed by reduction and desulfurization steps . The reaction conditions often require specific reagents such as ozone, reducing agents like sodium borohydride, and desulfurizing agents like Raney nickel.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
9,11-Secoestradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes in the molecule to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups into the molecule.
Scientific Research Applications
9,11-Secoestradiol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds and as a model compound in studying steroid chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential role in modulating hormone receptors.
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in the production of other steroidal compounds.
Mechanism of Action
The mechanism of action of 9,11-Secoestradiol involves its interaction with estrogen receptors, particularly estrogen receptor alpha and estrogen receptor beta. By binding to these receptors, it can modulate the expression of target genes involved in various physiological processes. The compound’s unique structure allows it to exhibit distinct binding affinities and selectivities compared to other estrogenic compounds .
Comparison with Similar Compounds
Similar Compounds
Estradiol: The parent compound of 9,11-Secoestradiol, widely studied for its role in hormone replacement therapy and its effects on various tissues.
Estrone: Another naturally occurring estrogen, less potent than estradiol but still significant in hormone regulation.
Ethinylestradiol: A synthetic derivative of estradiol, commonly used in oral contraceptives due to its high oral bioavailability.
Uniqueness of this compound
This compound is unique due to the cleavage of the C-ring, which imparts distinct chemical and biological properties. This structural modification allows it to interact differently with estrogen receptors and other molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
56502-08-0 |
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Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(6R)-6-[(1S,2S,3S)-2-ethyl-3-hydroxy-2-methylcyclopentyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C18H26O2/c1-3-18(2)16(8-9-17(18)20)14-5-4-13-11-15(19)7-6-12(13)10-14/h6-7,11,14,16-17,19-20H,3-5,8-10H2,1-2H3/t14-,16+,17+,18+/m1/s1 |
InChI Key |
QXGFVQAYQWMTSW-UBDQQSCGSA-N |
Isomeric SMILES |
CC[C@]1([C@@H](CC[C@@H]1O)[C@@H]2CCC3=C(C2)C=CC(=C3)O)C |
Canonical SMILES |
CCC1(C(CCC1O)C2CCC3=C(C2)C=CC(=C3)O)C |
Origin of Product |
United States |
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